2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone

Description

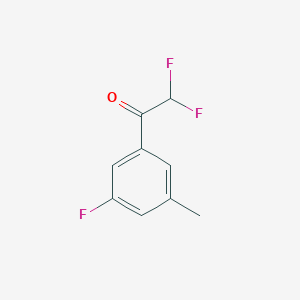

Chemical Structure: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone (molecular formula: C₉H₇F₃O) is a fluorinated aromatic ketone characterized by two fluorine atoms at the α-position of the ketone group and a 3-fluoro-5-methylphenyl substituent. Its structure combines electron-withdrawing fluorine atoms with a sterically hindered aromatic ring, influencing its reactivity and physical properties.

Properties

IUPAC Name |

2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRLIVMXXFOZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-5-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Suzuki-Miyaura Cross-Coupling: This method involves the coupling of 3-fluoro-5-methylphenylboronic acid with 2,2-difluoroacetyl chloride using a palladium catalyst.

Industrial Production Methods: Industrial production of 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as nitric acid (HNO3) and bromine (Br2) are used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.

Major Products Formed:

Oxidation: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanoic acid.

Reduction: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone serves as a valuable building block in organic synthesis. Its unique fluorinated structure allows for the development of more complex organic molecules. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts, making them essential in drug discovery and development .

Biological Studies

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways involving fluorinated substrates. The presence of fluorine can affect the binding affinity of compounds to enzymes and receptors, providing insights into their mechanisms of action. For instance, studies have shown that fluorinated analogs can stabilize protein structures or alter metabolic pathways, which is critical in understanding diseases like transthyretin amyloidosis .

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is noteworthy. Its structural characteristics may contribute to improved pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Research has indicated that difluoromethyl groups can enhance the lipophilicity and bioavailability of drug candidates .

Specialty Chemicals Production

In industrial settings, this compound can be employed in the production of specialty chemicals with tailored properties. The introduction of fluorine atoms often leads to products with increased resistance to degradation and improved performance in various applications .

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and lower environmental impact. The unique properties of this compound may allow for the development of novel pesticides or herbicides that are more effective at lower concentrations .

Case Study 1: Transthyretin Amyloidosis

Recent studies have demonstrated that compounds similar to this compound can stabilize transthyretin tetramers in vitro and ex vivo. These findings suggest potential therapeutic applications for treating amyloid-related diseases .

Case Study 2: Drug Development

In medicinal chemistry research, difluoromethylated compounds have shown promise in enhancing the efficacy of drug candidates by improving their binding interactions with target proteins. This has implications for developing new treatments for various diseases including cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated ethanones exhibit diverse properties based on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Physical Property Comparison

Substituent Effects on Reactivity and Stability

- Fluorine vs. Methoxy Groups: The 4-methoxyphenyl derivative (C₉H₈F₂O₂) has a lower melting point (39–40°C) compared to non-methoxy analogs due to reduced symmetry and increased solubility . Fluorine substituents (e.g., 3-fluoro-5-methylphenyl) enhance electrophilicity at the ketone, favoring nucleophilic addition reactions.

- Trifluoromethyl vs.

- Heteroaromatic vs. Phenyl Rings: 2-Thienyl-substituted ethanones (C₆H₄F₂OS) display altered electronic properties due to sulfur's polarizability, impacting UV absorption and catalytic applications .

Pharmacological Potential

While direct pharmacological data for this compound is scarce, structurally related fluorinated ethanones show:

- Anticancer Activity : Trifluoromethylphenyl analogs inhibit kinase enzymes .

Biological Activity

2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The presence of fluorine atoms in its structure can significantly influence its biological activity, including interactions with enzymes and receptors.

The compound has a molecular weight of 190.16 g/mol and features several notable properties:

- LogP : 2.4, indicating moderate lipophilicity.

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 2 .

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The fluorinated structure can enhance binding affinity to specific enzymes or receptors, potentially altering metabolic pathways. This property is particularly relevant in the context of drug design, where such compounds are explored for their therapeutic efficacy against various diseases .

Anticancer Properties

Recent studies have investigated the anticancer potential of fluorinated compounds, including derivatives similar to this compound. For instance, compounds with similar structural motifs have shown significant efficacy against human breast cancer cells (MCF-7), with IC50 values ranging from nanomolar to micromolar concentrations. The mechanisms underlying this activity often involve the inhibition of key enzymes involved in cancer cell proliferation .

Enzyme Interaction Studies

Research has demonstrated that fluorinated compounds can modulate enzyme activities. For instance, studies on related compounds have shown that modifications at specific positions can lead to enhanced inhibitory effects on enzymes like PARP1, which plays a crucial role in DNA repair mechanisms. Such interactions are vital for developing targeted therapies in oncology .

Study on Antiproliferative Activity

A comparative study evaluated the antiproliferative activity of various fluorinated compounds against MCF-7 cells. The findings revealed that certain derivatives exhibited IC50 values as low as 0.075 µM, indicating potent activity. The study emphasized the significance of specific substituents on the phenyl ring in enhancing biological efficacy .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the binding interactions between this compound and its molecular targets. These simulations provide insights into the stability and dynamics of ligand-receptor complexes, helping to elucidate the compound's mechanism of action at a molecular level .

Data Table: Biological Activity Overview

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 Breast Cancer Cells | Varies (potentially low) | Inhibition of cell proliferation |

| Related Fluorinated Compounds | PARP1 | ~0.075 | Inhibition of DNA repair |

| Other Anticancer Agents | Various | ~0.095 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.